molecular formula C17H14O2 B1296301 2,7-Diacetylfluorene CAS No. 961-27-3

2,7-Diacetylfluorene

Cat. No.: B1296301
CAS No.: 961-27-3
M. Wt: 250.29 g/mol
InChI Key: RIRYGERFWHUZBT-UHFFFAOYSA-N
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Description

2,7-Diacetylfluorene is an organic compound with the molecular formula C17H14O2. It is a derivative of fluorene, characterized by the presence of acetyl groups at the 2 and 7 positions of the fluorene ring. This compound is known for its applications in organic synthesis and materials science due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,7-Diacetylfluorene can be synthesized through the Friedel-Crafts acylation of fluorene. The process involves the reaction of fluorene with acetic anhydride in the presence of anhydrous aluminum chloride as a catalyst. The reaction is typically carried out in a solvent such as carbon disulfide under reflux conditions .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle hazardous reagents like carbon disulfide and aluminum chloride .

Chemical Reactions Analysis

Types of Reactions: 2,7-Diacetylfluorene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,7-Diacetylfluorene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,7-Diacetylfluorene in organic synthesis involves its ability to undergo various chemical reactions, forming new bonds with other molecules. This reactivity is primarily due to the presence of the acetyl groups, which can participate in nucleophilic and electrophilic reactions. The molecular targets and pathways involved depend on the specific reactions and applications .

Comparison with Similar Compounds

Uniqueness: 2,7-Diacetylfluorene is unique due to the presence of two acetyl groups at specific positions on the fluorene ring. This structural feature imparts distinct chemical reactivity and properties, making it valuable in various applications, particularly in materials science and organic synthesis .

Properties

IUPAC Name

1-(7-acetyl-9H-fluoren-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O2/c1-10(18)12-3-5-16-14(7-12)9-15-8-13(11(2)19)4-6-17(15)16/h3-8H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIRYGERFWHUZBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30914661
Record name 1,1'-(9H-Fluorene-2,7-diyl)di(ethan-1-one)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30914661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

961-27-3, 39665-89-9
Record name 961-27-3
Source DTP/NCI
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,1'-(9H-Fluorene-2,7-diyl)di(ethan-1-one)
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URL https://comptox.epa.gov/dashboard/DTXSID30914661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 39665-89-9
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of understanding the position of the succinoyl group in the synthesis of 1,2,3,4-tetrahydro-5,9-diethylbenzo[c]fluorene from 2,7-diethylfluorene?

A1: In the study "Benzo[c]fluorenones. IV. The Elucidation of the Position of the Succinoyl Group introduced in 2,7-Diethylfluorene and the conversion of this compound into 1,2,3,4-tetrahydro-5,9-diethylbenzo[c]fluorene" [], researchers investigated the succinoylation of 2,7-diethylfluorene. Determining the exact position of the succinoyl group attachment (position 4 in this case) was crucial. This knowledge allowed for the controlled synthesis of the desired product, 1,2,3,4-tetrahydro-5,9-diethylbenzo[c]fluorene, demonstrating the importance of regioselectivity in organic synthesis.

Q2: How was the structure of 2,7-diacetylfluorene confirmed in the provided research?

A2: While the abstract of the paper "Structure of crystals of this compound" [] does not provide specific details on the methods used, it suggests that crystallographic techniques were employed to determine the structure of this compound. Crystallography allows researchers to analyze the arrangement of atoms within a crystal and ultimately elucidate the compound's three-dimensional structure.

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